molecular formula C29H29N3O5 B2865011 ethyl 4-[2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamido]benzoate CAS No. 932308-66-2

ethyl 4-[2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamido]benzoate

Cat. No.: B2865011
CAS No.: 932308-66-2
M. Wt: 499.567
InChI Key: OVYOIXXRAJEIFJ-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)acetamido]benzoate is a useful research compound. Its molecular formula is C29H29N3O5 and its molecular weight is 499.567. The purity is usually 95%.
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Scientific Research Applications

Structural and Chemical Properties

  • A study focusing on the structural aspects of quinoline derivatives with amide bonds, including compounds similar to ethyl 4-(2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamido)benzoate, explored their crystal structure. These compounds formed co-crystals with aromatic diols and exhibited unique structural phenomena such as symmetry-independent molecules in their unit cells (Karmakar, Kalita, & Baruah, 2009).

Synthesis and Applications in Chemistry

  • Research on the synthesis of new 3H-Pyrrolo[2,3-c]quinoline derivatives from 4-formylquinolines has been conducted. This includes methodologies to synthesize compounds similar to ethyl 4-(2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamido)benzoate, which has applications in the development of new chemical entities (Molina, Alajarín, & Sánchez-Andrada, 1993).

Crystal Structure Analysis

  • Insights into the crystal structure of quinoxalines derivatives, which are structurally related to ethyl 4-(2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamido)benzoate, have been provided. These studies are crucial for understanding the physical and chemical properties of these compounds, which are relevant for various scientific applications (Abad et al., 2020).

Receptor Binding and Interaction Studies

  • A study on different hydrates of a receptor structurally similar to ethyl 4-(2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamido)benzoate and its co-crystals with acids demonstrated fluorescence quenching upon interaction with acids. This highlights its potential in sensory applications and chemical binding studies (Karmakar & Baruah, 2008).

Nonlinear Optical Properties

  • Research on the nonlinear optical (NLO) properties of compounds including derivatives of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate, which is structurally related to the compound , revealed promising results for NLO materials. This indicates potential applications in optical technologies and materials science (Kiven et al., 2023).

Properties

IUPAC Name

ethyl 4-[[2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H29N3O5/c1-4-37-29(35)20-7-12-24(13-8-20)31-27(33)18-32-26-16-25(36-3)14-9-21(26)15-22(28(32)34)17-30-23-10-5-19(2)6-11-23/h5-16,30H,4,17-18H2,1-3H3,(H,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVYOIXXRAJEIFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C=CC(=C3)OC)C=C(C2=O)CNC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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